3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea
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Overview
Description
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a pyrrolidinone ring, a urea moiety, and aromatic substituents, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Aromatic Substituents: The next step involves the introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups. This can be done through Friedel-Crafts acylation or alkylation reactions, using appropriate aromatic compounds and catalysts.
Formation of the Urea Moiety: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate compound with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrolidinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and urea moieties. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research includes preclinical studies to evaluate its efficacy, safety, and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-hydroxyphenyl)methyl]urea
- 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-chlorophenyl)methyl]urea
- 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]urea
Uniqueness
The uniqueness of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea lies in its specific combination of functional groups and substituents. The presence of the methoxy group on the phenyl ring can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-4-7-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-5-8-19(27-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFWKFYKHLONKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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